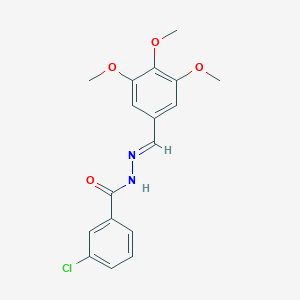
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C17H17ClN2O3. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a chloro group and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzoyl chloride and 3,4,5-trimethoxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) can be used to obtain high-purity products .
化学反応の分析
Types of Reactions
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- 3-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- 3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trimethoxy substitution pattern may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
特性
CAS番号 |
5322-80-5 |
|---|---|
分子式 |
C17H17ClN2O4 |
分子量 |
348.8 g/mol |
IUPAC名 |
3-chloro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-7-11(8-15(23-2)16(14)24-3)10-19-20-17(21)12-5-4-6-13(18)9-12/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChIキー |
DYWNZKGJTGXSFO-VXLYETTFSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=CC=C2)Cl |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorobenzylidene)amino]benzamide](/img/structure/B326078.png)
![3-[(4-Bromobenzylidene)amino]benzonitrile](/img/structure/B326079.png)
![3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326080.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-3-methylbenzohydrazide](/img/structure/B326081.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-nitrobenzamide](/img/structure/B326085.png)
![6-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B326086.png)
![3-bromo-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326090.png)

![3-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B326095.png)
![N-[4-(benzyloxy)benzylidene]-N-[4-(diethylamino)phenyl]amine](/img/structure/B326096.png)
![3-fluoro-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B326097.png)
![(6E)-6-[(3-fluoro-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326098.png)


